1-(4-FLUOROPHENYL)-4-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}BUTAN-1-ONE
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Overview
Description
1-(4-FLUOROPHENYL)-4-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}BUTAN-1-ONE is a synthetic organic compound that features a fluorophenyl group, a naphthyl group, and a tetraazolyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-4-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}BUTAN-1-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution.
Naphthyl Group Introduction: The naphthyl group can be attached via a coupling reaction, such as Suzuki or Heck coupling.
Tetraazolyl Sulfanyl Group Formation:
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-4-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}BUTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or naphthyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}BUTAN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}-1-butanone
- 1-(4-bromophenyl)-4-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}-1-butanone
- 1-(4-methylphenyl)-4-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}-1-butanone
Uniqueness
1-(4-FLUOROPHENYL)-4-{[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}BUTAN-1-ONE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Properties
Molecular Formula |
C21H17FN4OS |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(1-naphthalen-1-yltetrazol-5-yl)sulfanylbutan-1-one |
InChI |
InChI=1S/C21H17FN4OS/c22-17-12-10-16(11-13-17)20(27)9-4-14-28-21-23-24-25-26(21)19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-8,10-13H,4,9,14H2 |
InChI Key |
GSBIVPBIHYFVTQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCCCC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCCCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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